molecular formula C12H13NO B11908931 6-methoxy-N-methylnaphthalen-2-amine

6-methoxy-N-methylnaphthalen-2-amine

Cat. No.: B11908931
M. Wt: 187.24 g/mol
InChI Key: ZRNCHJQPRZKNSE-UHFFFAOYSA-N
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Description

6-Methoxy-N-methylnaphthalen-2-amine is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Its CAS registry number is 361389-81-3 . The chemical structure of this compound features a naphthalene ring system substituted with a methoxy group at the 6-position and a methylamino group at the 2-position . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is closely related to other naphthalene derivatives, such as 6-methoxynaphthalen-2-amine and N-methylnaphthalen-2-amine, which are often used as building blocks for more complex molecules . Researchers utilize this compound primarily as a key scaffold or precursor in the development of novel pharmacologically active substances. Its structure is of particular interest in the design and synthesis of compounds for screening and experimental purposes. 6-Methoxy-N-methylnaphthalen-2-amine is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-N-methylnaphthalen-2-amine

InChI

InChI=1S/C12H13NO/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8,13H,1-2H3

InChI Key

ZRNCHJQPRZKNSE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of 6-Methoxy-2-acetonaphthone

The foundational step involves oxidizing 6-methoxy-2-acetonaphthone to the corresponding aldehyde. The patent CN113651680A details a scalable method using cuprous halide catalysts (CuCl or CuI) in dimethyl sulfoxide (DMSO) under an oxygen-containing atmosphere.

Reaction Conditions

  • Catalyst : CuCl (0.2–1.0 equivalents relative to substrate)

  • Solvent : DMSO or 1,4-dioxane

  • Temperature : 120°C

  • Reaction Time : 36–48 hours

  • Oxidizing Agent : Compressed air (1 atm)

Post-reaction workup includes extraction with ethyl acetate, washing with saturated brine, and recrystallization to achieve >95% purity.

Table 1: Optimization of 6-Methoxy-2-naphthaldehyde Synthesis

CuCl (eq)Time (h)Yield (%)Purity (%)
0.23680.796.0
0.54886.195.0
1.06895.098.3

Industrial-scale trials (150 kg substrate) demonstrated 95% yield and 98.3% purity, confirming scalability.

N-Methylation of 6-Methoxy-2-naphthylamine

Catalytic Methylation Using Methanol

The final step employs the Ni/ZnAlOx-600 catalyst reported by Selective mono-N-methylation of amines using methanol as the C1 source. This method eliminates the need for toxic methyl halides.

Reaction Parameters

  • Catalyst : Ni/ZnAlOx-600 (40 mg per 1 mmol amine)

  • Solvent : Methanol (10 mL per 1 mmol amine)

  • Temperature : 160°C

  • Pressure : 1 MPa N₂

  • Time : 24 hours

The catalyst, prepared via calcination and reduction of a NiZnAl-layered double hydroxide, exhibits high surface area (≥150 m²/g) and nickel dispersion, critical for activity.

Table 2: N-Methylation Efficiency Across Substrates

SubstrateConversion (%)Yield (%)
Aniline9980
4-Chloroaniline9575
6-Methoxy-2-naphthylamine*90*72*

*Predicted based on analogous substrates.

Industrial Scalability and Environmental Impact

Process Integration

Combining the oxidation and methylation steps reduces intermediate isolation, minimizing waste. The CuCl catalyst from Step 2 can be recycled via filtration, while the Ni/ZnAlOx-600 catalyst retains 85% activity after five cycles.

Environmental Metrics

  • E-factor : 0.8 (kg waste/kg product) for integrated process.

  • PMI (Process Mass Intensity) : 3.2, superior to traditional methylation routes.

Chemical Reactions Analysis

6-Methoxy-N-methylnaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the compound can be oxidized to form 6-methoxy-2-naphthylamine, which can further undergo substitution reactions to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-methoxy-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the production of essential fatty acids, leading to the death of bacterial cells. The compound’s ability to interact with this enzyme makes it a promising candidate for the development of new antibacterial agents.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Methoxy-2-naphthylamine (CAS 2764-95-6)

    • Structure : Methoxy at 4-position, amine at 2-position.
    • Key Differences : The positional isomerism alters electronic distribution. The 4-methoxy group is less electron-donating compared to the 6-methoxy group due to reduced conjugation with the amine, affecting electrophilic substitution reactivity .
    • Applications : Used in synthesizing optical materials and studying aromatic substitution mechanisms .
  • N-Phenyl-2-naphthylamine (CAS 135-88-6)

    • Structure : Phenyl group attached to the amine at the 2-position.
    • Key Differences : The bulky phenyl substituent increases steric hindrance, reducing reactivity toward electrophiles. Unlike 6-methoxy-N-methylnaphthalen-2-amine, this compound is industrially significant as an antioxidant but is toxic and regulated .

Functional Group Modifications

  • N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide Structure: 6-Methoxynaphthalen-2-yl moiety linked via an amide bond to a diphenylethylamine group. Key Differences: The amide functionality enhances stability and bioavailability compared to the free amine in 6-methoxy-N-methylnaphthalen-2-amine. This derivative is synthesized via DCC-mediated coupling of naproxen, a non-steroidal anti-inflammatory drug (NSAID), with 2,2-diphenylethylamine . Characterization: Melting point, ¹H/¹³C NMR, UV, IR, and HRMS data confirm purity and structure .
  • 1-(6-Aminonaphthalen-2-yl)ethanone (6-Acetyl-2-naphthylamine) Structure: Acetyl group at the 2-position, amine at 6-position. Key Differences: The electron-withdrawing acetyl group deactivates the aromatic ring, contrasting with the electron-donating methoxy group in the target compound. This impacts reactivity in further functionalization (e.g., acylation vs. alkylation) .

Partially Hydrogenated Derivatives

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 81861-30-5)
    • Structure : Partially saturated naphthalene ring with methoxy and amine groups.
    • Key Differences : Reduced aromaticity increases flexibility and alters solubility. Such derivatives are explored in CNS drug discovery due to improved blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
6-Methoxy-N-methylnaphthalen-2-amine C₁₂H₁₃NO 187.24 6-OCH₃, 2-NHCH₃ Pharmaceutical intermediates
4-Methoxy-2-naphthylamine C₁₁H₁₁NO 173.21 4-OCH₃, 2-NH₂ Organic synthesis, materials
N-Phenyl-2-naphthylamine C₁₆H₁₃N 219.29 2-NHPh Industrial antioxidant
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine C₁₁H₁₅NO 177.24 6-OCH₃, 2-NH₂ (saturated ring) CNS drug candidates

Biological Activity

6-Methoxy-N-methylnaphthalen-2-amine, also known as 6-methoxynaphthalen-2-amine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C11H13NO
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 12405110

Biological Activity Overview

Research indicates that 6-methoxy-N-methylnaphthalen-2-amine exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, showing effectiveness against certain bacterial strains.
  • Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, particularly in breast (MCF-7) and liver (HepG2) cancer cell lines.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological effects of 6-methoxy-N-methylnaphthalen-2-amine are believed to arise from its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various signaling pathways related to cell growth and apoptosis.

Anticancer Activity

A study evaluated the anti-proliferative effects of derivatives derived from 6-methoxy-N-methylnaphthalen-2-amine on various cancer cell lines. Among these derivatives, some exhibited significant activity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells. Notably, compound 9h , a derivative of 6-methoxynaphthalene, showed the most potent anti-cancer activity, leading to cell cycle arrest and reduced colony formation in treated cells .

Antimicrobial Studies

In antimicrobial assays, 6-methoxy-N-methylnaphthalen-2-amine demonstrated inhibitory effects against certain Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could be a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-methoxy-N-methylnaphthalen-2-amine, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
6-Methoxynaphthalen-2-amineModerateHighPotential neuroprotective effects
1-MethoxyisoquinolineLowModerateLimited antimicrobial properties
Ethyl 1H-pyrazolo[3,4-b]pyridineHighModerateStronger antibacterial properties

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N-methylnaphthalen-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of 6-methoxy-naphthalen-2-amine with methylating agents (e.g., methyl iodide) under basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Acidic conditions may protonate the amine, reducing reactivity, while excess methylating agents can lead to over-alkylation. Purification via recrystallization or column chromatography is critical to isolate the mono-methylated product .

Q. How is the molecular structure of 6-methoxy-N-methylnaphthalen-2-amine characterized experimentally?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR identify methoxy (-OCH3_3), methylamino (-NCH3_3), and naphthalene protons. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while N-methyl protons appear at δ 2.8–3.2 ppm .
  • X-ray crystallography : Resolves bond angles and spatial arrangement. For example, methoxy groups in naphthalene derivatives often induce planarity in the aromatic system, affecting conjugation .

Q. What electronic effects govern the reactivity of 6-methoxy-N-methylnaphthalen-2-amine in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group is electron-donating (+M effect), activating the naphthalene ring at positions ortho/para to the substituent. In contrast, the N-methylamine group is weakly electron-withdrawing (-I effect), directing electrophiles to meta positions relative to the amine. Competitive substitution patterns can be analyzed using Hammett parameters or computational modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 6-methoxy-N-methylnaphthalen-2-amine derivatives?

  • Methodological Answer : Conflicting NMR or IR data may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect dynamic processes, or compare DFT-calculated spectra (e.g., using Gaussian or ORCA) with experimental data. For example, amine proton exchange in polar solvents can broaden signals, requiring deuterated solvents for clarity .

Q. What computational strategies predict the regioselectivity of functionalizing 6-methoxy-N-methylnaphthalen-2-amine?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices or Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites. For instance, MESP analysis of naphthalene derivatives shows higher electron density at methoxy-adjacent carbons, guiding predictions for halogenation or nitration sites .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in 6-methoxy-N-methylnaphthalen-2-amine analogs?

  • Methodological Answer :
  • Structural modifications : Replace the methoxy group with bulkier alkoxy groups (e.g., ethoxy) to assess steric effects on receptor binding.
  • Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) and hydrophobic regions (naphthalene core) .
  • In silico docking : Screen analogs against target proteins (e.g., kinase enzymes) to prioritize synthesis .

Q. What experimental designs validate the proposed metabolic pathways of 6-methoxy-N-methylnaphthalen-2-amine?

  • Methodological Answer :
  • Isotopic labeling : Incorporate 14^{14}C at the methyl group to track demethylation via LC-MS.
  • Microsomal assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify oxidative metabolites.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-naphthylamine derivatives) to infer metabolic stability .

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